21-Déhydrocorticostérone

Vue d'ensemble

Description

21-Dehydrocorticosterone is a steroid hormone that is part of the corticosteroid family. It is produced by the adrenal gland and plays a crucial role in the regulation of various physiological processes. This compound is a precursor to aldosterone, a hormone that regulates sodium and potassium levels in the body.

Applications De Recherche Scientifique

Biomarker for Corticosterone Metabolism

One of the primary applications of 21-Dehydrocorticosterone is as a biomarker for assessing corticosterone metabolism. By measuring its levels in biological samples such as blood and urine, researchers can gain insights into an organism's stress response and adrenal function. This has implications in studies related to stress physiology, endocrinology, and metabolic disorders.

Role in Hormone Metabolism

Research has indicated that 21-Dehydrocorticosterone serves as a biliary metabolite in certain fish species, contributing to the understanding of hormone metabolism across different animal groups. Such studies highlight its importance in comparative endocrinology and the evolution of steroid hormone pathways.

Enzyme Interactions

Studies have shown that 21-Dehydrocorticosterone interacts with various enzymes involved in steroid metabolism. For example, the enzyme 11β-hydroxysteroid dehydrogenase type-1 (11βHSD1) converts inert forms like 11-dehydrocorticosterone into active glucocorticoids. Understanding these interactions is crucial for developing therapeutic agents targeting steroid-related diseases .

Therapeutic Research

In clinical research, 21-Dehydrocorticosterone is being investigated for its potential therapeutic applications. It can act as a precursor for synthesizing other steroid hormones used in treatments for conditions like adrenal insufficiency or inflammatory diseases. Its role in modulating glucocorticoid activity makes it a candidate for further exploration in pharmacotherapy.

Case Studies: Stress Response Evaluation

A notable study evaluated the use of 21-Dehydrocorticosterone as a marker for stress response in murine models. The quantification of this compound alongside corticosterone levels provided insights into the physiological adaptations during stress conditions, thereby facilitating better understanding of stress-related disorders .

Data Table: Summary of Applications

Mécanisme D'action

Target of Action

21-Dehydrocorticosterone, also known as 21-hydroxyprogesterone, is a steroid hormone produced by the adrenal gland . It primarily targets primary and secondary immune cells, fibroblasts, and osteoblasts . It binds to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .

Mode of Action

21-Dehydrocorticosterone interacts with its targets by easily penetrating the cell membrane due to its lipophilic nature . Once inside the cell, it binds to the glucocorticoid receptor, leading to either upregulation or downregulation of the synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins .

Biochemical Pathways

21-Dehydrocorticosterone affects several biochemical pathways. It is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Result of Action

The action of 21-Dehydrocorticosterone results in a variety of molecular and cellular effects. It regulates an estimated 20% of the entire genome . Its action broadly induces effects in cells and tissues, especially those that are unique to the immune system .

Analyse Biochimique

Biochemical Properties

21-Dehydrocorticosterone is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase, analogously to the reversible formation of cortisone from cortisol . It can be transformed into cortisone by 21-hydroxylase .

Cellular Effects

They exert their broad physiological and therapeutic effects by binding to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .

Molecular Mechanism

The synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins is either upregulated or downregulated .

Metabolic Pathways

21-Dehydrocorticosterone is a part of the corticosteroid metabolism pathway. It is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 21-Dehydrocorticosterone can be synthesized from progesterone through a series of hydroxylation reactions. The primary synthetic route involves the hydroxylation of progesterone at the 21st carbon position using 21β-hydroxylase, followed by further hydroxylation at the 11th carbon position by 11β-hydroxylase to yield corticosterone .

Industrial Production Methods: Industrial production of 21-Dehydrocorticosterone often involves microbial transformation processes. These processes utilize microorganisms to convert precursor molecules like diosgenin into the desired corticosteroid. The combination of chemical and biotechnological methods has been developed to optimize the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 21-Dehydrocorticosterone undergoes various chemical reactions, including:

Oxidation: Conversion to corticosterone through hydroxylation.

Reduction: Reduction of the keto group to form hydroxy derivatives.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Utilizes enzymes like 11β-hydroxylase under physiological conditions.

Reduction: Employs reducing agents such as sodium borohydride.

Substitution: Involves reagents like phenyl hydrazine in acidic conditions for chromophore formation.

Major Products:

Corticosterone: Formed through hydroxylation.

Hydroxy derivatives: Produced through reduction reactions.

Comparaison Avec Des Composés Similaires

11-Deoxycorticosterone: Another precursor to aldosterone with similar mineralocorticoid activity.

Corticosterone: A direct product of 21-Dehydrocorticosterone with both mineralocorticoid and glucocorticoid activities.

21-Deoxycortisone: A related compound involved in corticosteroid metabolism

Uniqueness: 21-Dehydrocorticosterone is unique due to its specific role as a precursor to both corticosterone and aldosterone. Its dual role in mineralocorticoid and glucocorticoid pathways distinguishes it from other corticosteroids, making it a valuable compound for research and therapeutic applications .

Activité Biologique

21-Dehydrocorticosterone (21-DOC) is a steroid hormone produced in the adrenal cortex, primarily involved in the biosynthesis of corticosteroids. This compound is recognized for its role as a precursor to biologically active glucocorticoids, particularly corticosterone. Understanding the biological activity of 21-DOC is essential for elucidating its implications in various physiological and pathological processes.

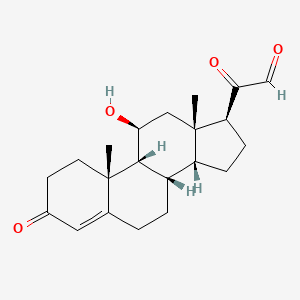

21-Dehydrocorticosterone has the molecular formula and features a ketone functional group at the 21-position. Its lipophilic nature allows it to easily penetrate cell membranes, facilitating its interaction with intracellular receptors and enzymes involved in steroid metabolism. Notably, it serves as a substrate for specific cytochrome P450 enzymes, which catalyze its conversion into more active forms, including corticosterone. This conversion is crucial for regulating various biological functions such as electrolyte balance and blood pressure.

Biological Functions

The biological activity of 21-DOC encompasses several key functions:

- Precursor Role : It acts as a precursor for aldosterone and corticosterone, hormones critical for stress response and metabolic regulation.

- Regulation of Gene Expression : 21-DOC influences gene expression related to immune response, metabolism, and electrolyte homeostasis by activating glucocorticoid receptors .

- Stress Response : Variations in 21-DOC levels can indicate adrenal function and stress response capabilities in organisms, making it a valuable biomarker in clinical settings.

Research Findings

Recent studies have explored the implications of 21-DOC in various contexts:

- Metabolic Pathways : Research has shown that under specific conditions, such as peroxisome proliferator-activated receptor alpha (PPARα) activation, the metabolic pathway of corticosterone is altered, leading to increased production of 21-carboxylic acids from 21-DOC. This highlights the compound's role in energy homeostasis and immune regulation .

- Clinical Implications : In patients with congenital adrenal hyperplasia (CAH), deficiencies in enzymes like CYP21A2 lead to abnormal levels of steroid hormones, including 21-DOC. This condition underscores the importance of 21-DOC in adrenal function and its potential therapeutic targets .

- Animal Studies : Investigations into animal models have demonstrated that treatment with corticosterone (a metabolite of 21-DOC) can modulate inflammatory responses and influence behavior related to stress and anxiety .

Case Study: Congenital Adrenal Hyperplasia

A study involving seven patients with CAH due to P450 oxidoreductase deficiency highlighted significant hormonal imbalances linked to elevated levels of 17-hydroxyprogesterone and low cortisol responses. This condition illustrates how disruptions in steroidogenesis involving compounds like 21-DOC can lead to severe clinical manifestations, including delayed puberty and ovarian cysts .

Case Study: Stress Response in Rodents

In a rodent model examining the effects of chronic corticosterone treatment, researchers observed alterations in neuroinflammatory markers associated with anxiety-like behaviors. The findings suggest that glucocorticoids derived from 21-DOC play a significant role in modulating both physiological stress responses and behavioral outcomes .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Precursor for Corticosteroids | Serves as a precursor for biologically active glucocorticoids |

| Gene Regulation | Influences gene expression related to metabolism and immune responses |

| Stress Response Indicator | Levels serve as biomarkers for adrenal function and stress response |

| Inflammatory Modulation | Impacts inflammatory processes through glucocorticoid receptor activation |

Future Directions

Future research on 21-Dehydrocorticosterone should focus on:

- Mechanistic Studies : Further investigations into the molecular mechanisms by which 21-DOC influences steroidogenesis and its interactions with various enzymes.

- Therapeutic Applications : Exploring potential therapeutic uses for conditions like Addison’s disease or CAH where steroid hormone levels are disrupted.

- Comparative Studies : Examining the role of 21-DOC across different species to better understand its evolutionary significance in stress response mechanisms.

Propriétés

IUPAC Name |

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDACGRLOGBANH-RJOVDCOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme show different substrate specificity compared to the NADPH-dependent enzyme?

A1: Yes, the research indicates that the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme demonstrates distinct substrate specificity compared to the NADPH-dependent enzyme. Specifically, in rats of all ages studied, the NADH-dependent enzyme exclusively reduced 21-dehydrocortisol, while exhibiting no activity towards 21-dehydrocorticosterone []. Conversely, the NADPH-dependent enzyme demonstrated the capability to reduce both 21-dehydrocortisol and 21-dehydrocorticosterone []. This difference in substrate specificity highlights the distinct roles these enzymes might play in corticosteroid metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.